molecular formula C11H11F4NO2S B2759741 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine CAS No. 2309730-01-4

3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine

Cat. No.: B2759741
CAS No.: 2309730-01-4
M. Wt: 297.27
InChI Key: VSTOFVDSBFSQOH-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine is a synthetic organic compound characterized by the presence of fluorine atoms, a sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzyl chloride and azetidine.

    Formation of Intermediate: The 2,5-difluorobenzyl chloride reacts with sodium sulfite to form 2,5-difluorobenzyl sulfonate.

    Coupling Reaction: The 2,5-difluorobenzyl sulfonate is then coupled with azetidine in the presence of a base such as potassium carbonate.

    Introduction of Difluoromethyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler azetidine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Azetidine derivatives without the sulfonyl group.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.

    Biology: It is used in studies to understand the effects of fluorinated compounds on biological systems.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can modulate the activity of biological targets. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Difluorobenzyl)piperazine: Similar in structure but contains a piperazine ring instead of an azetidine ring.

    2,5-Difluorobenzyl Alcohol: Contains the 2,5-difluorobenzyl group but lacks the sulfonyl and azetidine components.

Uniqueness

3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine is unique due to the combination of its structural features:

    Azetidine Ring: Provides rigidity and a specific spatial arrangement.

    Sulfonyl Group: Enhances electron-withdrawing properties and reactivity.

    Difluoromethyl Group: Contributes to the compound’s lipophilicity and metabolic stability.

Properties

IUPAC Name

3-(difluoromethyl)-1-[(2,5-difluorophenyl)methylsulfonyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO2S/c12-9-1-2-10(13)7(3-9)6-19(17,18)16-4-8(5-16)11(14)15/h1-3,8,11H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTOFVDSBFSQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=C(C=CC(=C2)F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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